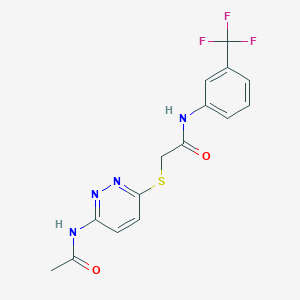
(2,5-Dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2,5-Dimethylphenyl)urea can be synthesized through the reaction of 2,5-dimethylaniline with phosgene, followed by the addition of ammonia. This method involves the formation of an intermediate isocyanate, which then reacts with ammonia to form the desired urea derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a catalyst-free, scalable method. This involves the nucleophilic addition of 2,5-dimethylaniline to potassium isocyanate in water, without the need for organic co-solvents. This method is environmentally friendly and efficient, yielding high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2,5-dimethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of biochemical processes such as protein synthesis or signal transduction .
Comparación Con Compuestos Similares
2,4-Dimethylphenylurea: Similar in structure but with different methyl group positions.
2,6-Dimethylphenylurea: Another positional isomer with distinct chemical properties.
Phenylurea: The parent compound without methyl substitutions.
Uniqueness: (2,5-Dimethylphenyl)urea is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and applications compared to its isomers .
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRWINLCMAOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)


![1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2515859.png)

![ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)
![6-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2515871.png)
![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![8-bromo-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2515873.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)
